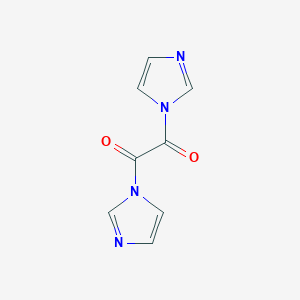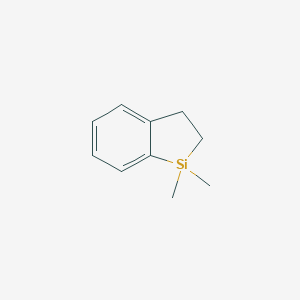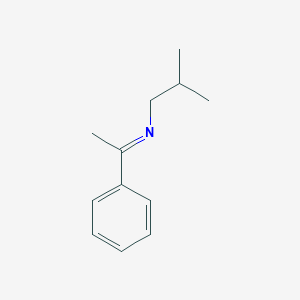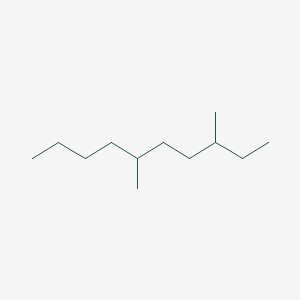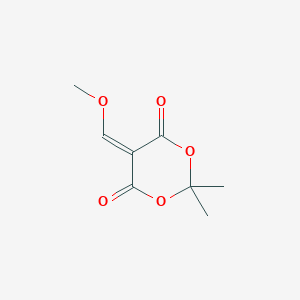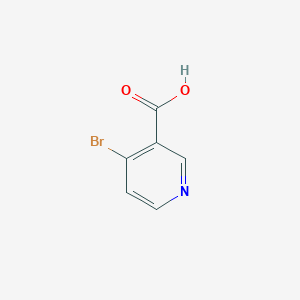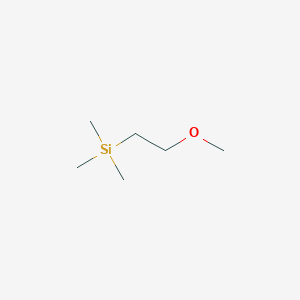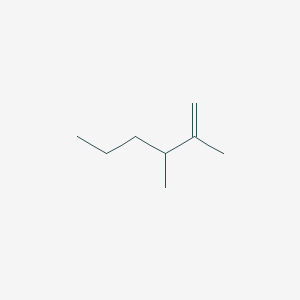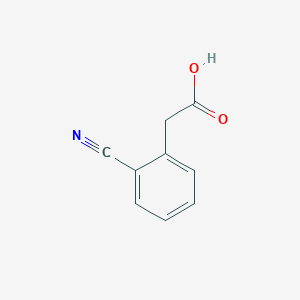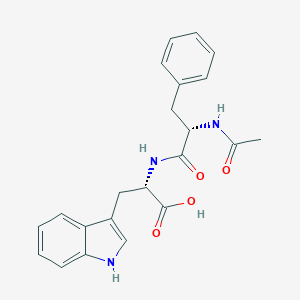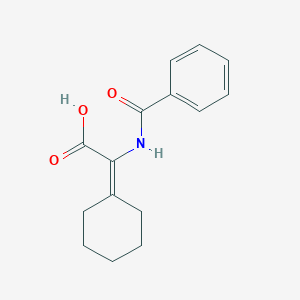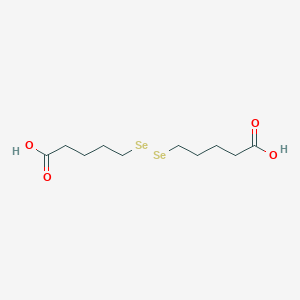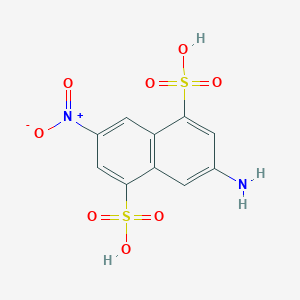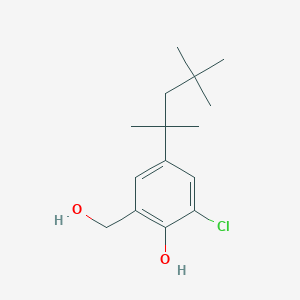
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-, also known as Chloramphenicol, is a broad-spectrum antibiotic that is used to treat various bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine.
Wirkmechanismus
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds, thereby preventing the synthesis of new proteins in the bacterial cell.
Biochemische Und Physiologische Effekte
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit mitochondrial protein synthesis and to have an effect on the immune system. Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has also been shown to have an effect on the liver, with reports of liver toxicity in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col is a powerful antibiotic that is effective against a wide range of bacterial infections. It is also relatively inexpensive and easy to produce. However, it has been associated with a number of side effects, including bone marrow suppression and aplastic anemia. In addition, there is growing concern about the development of antibiotic resistance, which could limit the usefulness of Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col in the future.
Zukünftige Richtungen
There are a number of potential future directions for research on Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col. One area of interest is the development of new antibiotics that are less likely to cause antibiotic resistance. Another area of interest is the development of new drugs that can be used to treat bacterial infections that are resistant to Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col. Finally, research is needed to better understand the biochemical and physiological effects of Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col, particularly with regard to its effects on the liver and the immune system.
Synthesemethoden
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col is synthesized through a complex chemical process that involves the reaction of p-nitrophenol with thionyl chloride, followed by the addition of 3,5-di-t-butylsalicylaldehyde and sodium hydroxide. The resulting compound is then chlorinated with thionyl chloride to produce Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including typhoid fever, meningitis, and pneumonia. It has also been used in the treatment of some protozoan infections.
Eigenschaften
CAS-Nummer |
16372-99-9 |
|---|---|
Produktname |
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)- |
Molekularformel |
C15H23ClO2 |
Molekulargewicht |
270.79 g/mol |
IUPAC-Name |
2-chloro-6-(hydroxymethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H23ClO2/c1-14(2,3)9-15(4,5)11-6-10(8-17)13(18)12(16)7-11/h6-7,17-18H,8-9H2,1-5H3 |
InChI-Schlüssel |
DZWNZYZSYZYMEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CO |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CO |
Andere CAS-Nummern |
16372-99-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
